AT7519

Übersicht

Beschreibung

AT-7519 ist ein niedermolekularer Inhibitor von Cyclin-abhängigen Kinasen (CDKs), die eine entscheidende Rolle bei der Zellzyklusregulation spielen. Diese Verbindung hat ein erhebliches Potenzial in der Behandlung verschiedener Krebsarten gezeigt, indem sie die Zellzyklusarretierung und Apoptose in Tumorzellen induziert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

AT-7519 wird unter Verwendung eines fragmentbasierten Ansatzes der medizinischen Chemie synthetisiert. Die wichtigsten Schritte umfassen die Bildung eines Pyrazolrings und die anschließende Funktionalisierung, um die Dichlorbenzoyl- und Piperidinylgruppen einzuführen. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Die industrielle Produktion von AT-7519 beinhaltet die Skalierung des in der Laborphase verwendeten Synthesewegs. Dazu gehört die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Prozess kann mehrere Reinigungsschritte umfassen, wie z. B. Umkristallisation und Chromatographie, um die gewünschte Qualität zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

AT-7519 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: AT-7519 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen am Molekül zu modifizieren.

Substitution: Substitutionsreaktionen können verschiedene Substituenten am Pyrazolring oder an der Piperidinylgruppe einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Halogenierungsmitteln und Nukleophilen.

Wichtigste gebildete Produkte

Die wichtigsten aus diesen Reaktionen gebildeten Produkte hängen von den verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu hydroxylsubstituierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Pyrazolverbindungen erzeugen können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

AT-7519 is synthesized using a fragment-based medicinal chemistry approach. The key steps involve the formation of a pyrazole ring and subsequent functionalization to introduce the dichlorobenzoyl and piperidinyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

The industrial production of AT-7519 involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may involve multiple purification steps, such as recrystallization and chromatography, to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

AT-7519 undergoes various chemical reactions, including:

Oxidation: AT-7519 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Substitution reactions can introduce different substituents on the pyrazole ring or the piperidinyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Wissenschaftliche Forschungsanwendungen

AT-7519 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkstoffverbindung zur Untersuchung der Hemmung von Cyclin-abhängigen Kinasen.

Biologie: Untersucht auf seine Auswirkungen auf die Zellzyklusregulation und Apoptose in verschiedenen Zelllinien.

Medizin: Als potenzieller Therapeutikum zur Behandlung von Krebsarten, darunter Leukämie und solide Tumoren.

Industrie: Verwendung bei der Entwicklung neuer CDK-Inhibitoren und anderer verwandter Verbindungen.

Wirkmechanismus

AT-7519 entfaltet seine Wirkung durch selektive Hemmung von Cyclin-abhängigen Kinasen, insbesondere CDK1, CDK2, CDK4, CDK5 und CDK9. Diese Hemmung führt zur Störung des Zellzyklusfortschritts, was zu einer Zellzyklusarretierung und Apoptose führt. Die Verbindung beeinflusst auch die Transkriptionsregulation, indem sie die Phosphorylierung der RNA-Polymerase II hemmt, was zu einer Herunterregulierung von anti-apoptotischen Proteinen wie Mcl-1 führt .

Wirkmechanismus

AT-7519 exerts its effects by selectively inhibiting cyclin-dependent kinases, particularly CDK1, CDK2, CDK4, CDK5, and CDK9. This inhibition leads to the disruption of cell cycle progression, resulting in cell cycle arrest and apoptosis. The compound also affects transcriptional regulation by inhibiting the phosphorylation of RNA polymerase II, leading to the downregulation of anti-apoptotic proteins such as Mcl-1 .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Flavopiridol: Ein weiterer CDK-Inhibitor mit einem breiteren Wirkungsspektrum.

Roscovitin: Ein selektiver Inhibitor von CDK2, CDK7 und CDK9.

Palbociclib: Ein selektiver Inhibitor von CDK4 und CDK6.

Einzigartigkeit von AT-7519

AT-7519 ist einzigartig in seiner Fähigkeit, mehrere CDKs selektiv zu hemmen, darunter CDK1, CDK2, CDK4, CDK5 und CDK9. Dieses breite Wirkungsspektrum macht es zu einem starken Inhibitor des Zellzyklusfortschritts und der Transkriptionsregulation, was zu seiner Wirksamkeit bei der Induktion der Apoptose in verschiedenen Krebszelllinien führt .

Biologische Aktivität

AT7519 is a novel cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various cancer models, and implications for treatment.

This compound selectively inhibits multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9, while showing minimal activity against other kinases. This inhibition disrupts cell cycle progression and promotes apoptosis in cancer cells. The compound's ability to induce apoptosis is attributed to the downregulation of anti-apoptotic proteins such as Mcl-1 and the activation of pro-apoptotic factors like NOXA and cytochrome c release from mitochondria .

Glioblastoma

In studies involving glioblastoma (GBM) cell lines U251 and U87MG, this compound demonstrated significant anti-proliferative effects. The half-maximal inhibitory concentration (IC50) values were found to be approximately 0.246 μM and 0.2218 μM at 48 hours, respectively . Furthermore, RNA sequencing post-treatment revealed a substantial alteration in gene expression, with 2185 genes upregulated and 5112 downregulated, indicating a broad impact on cellular pathways related to the cell cycle and apoptosis .

Neuroblastoma

This compound has also shown promise in neuroblastoma treatment. In vivo studies with MYCN-amplified neuroblastoma xenografts indicated that this compound administration led to significant tumor growth inhibition. The drug's effects were more pronounced in MYCN-amplified cell lines compared to non-MYCN-amplified ones, suggesting a differential sensitivity based on genetic background . Dose-dependent studies revealed that higher concentrations of this compound resulted in increased PARP cleavage and reduced phosphorylation of the retinoblastoma protein (p-Rb), which is critical for cell cycle regulation .

Pharmacokinetics and Safety

A phase I clinical trial assessed the pharmacokinetics and safety profile of this compound in patients with advanced solid tumors. Results indicated that the drug was well-tolerated at doses up to 15 mg/kg with manageable side effects . The pharmacodynamic effects included significant reductions in Mcl-1 levels and induction of cleaved PARP, suggesting effective engagement of the apoptotic pathway .

Case Study 1: Treatment of Refractory Solid Tumors

A patient with refractory solid tumors treated with this compound exhibited a marked reduction in tumor size after several cycles of treatment. The patient's response was characterized by decreased levels of circulating tumor markers and improved quality of life metrics.

Case Study 2: Neutrophil Apoptosis in ARDS

In a study focusing on acute respiratory distress syndrome (ARDS), this compound was shown to induce neutrophil apoptosis effectively. This effect was particularly notable in neutrophils from ARDS patients, where this compound restored normal apoptotic responses that were otherwise impaired due to inflammatory conditions .

Summary of Findings

The following table summarizes key findings regarding the biological activity of this compound:

| Cancer Type | IC50 (μM) | Mechanism | Key Findings |

|---|---|---|---|

| Glioblastoma | 0.2218 - 0.246 | CDK inhibition leading to apoptosis | Significant reduction in cell proliferation |

| Neuroblastoma | Variable | p-Rb inhibition; PARP cleavage | Enhanced apoptotic response in MYCN-amplified cells |

| Acute Respiratory Distress Syndrome (ARDS) | N/A | Induction of neutrophil apoptosis | Restoration of normal apoptotic pathways |

Eigenschaften

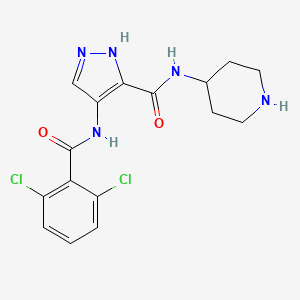

IUPAC Name |

4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2N5O2/c17-10-2-1-3-11(18)13(10)15(24)22-12-8-20-23-14(12)16(25)21-9-4-6-19-7-5-9/h1-3,8-9,19H,4-7H2,(H,20,23)(H,21,25)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPNQJVDAFNBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)C2=C(C=NN2)NC(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30233420 | |

| Record name | AT-7519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

AT7519 is a selective inhibitor of certain Cyclin Dependent Kinases (CDKs) leading to tumour regression. | |

| Record name | AT-7519 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

844442-38-2 | |

| Record name | 4-[(2,6-Dichlorobenzoyl)amino]-N-4-piperidinyl-1H-pyrazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=844442-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AT-7519 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844442382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AT-7519 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08142 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AT-7519 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30233420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AT-7519 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1BF92PW9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: AT7519 is a potent inhibitor of several cyclin-dependent kinases (CDKs), primarily targeting CDK1, CDK2, and CDK9. [, , , , , , , , , ] It binds to the ATP-binding site of these kinases, preventing their activation and subsequent phosphorylation of downstream substrates. [, ] This inhibition leads to a cascade of effects, including:

- Cell Cycle Arrest: By inhibiting CDK1 and CDK2, this compound disrupts the cell cycle progression at the G1 and G2/M phases, preventing uncontrolled cell division. [, ]

- Transcriptional Inhibition: CDK9 is crucial for RNA polymerase II-mediated transcription. This compound's inhibitory action on CDK9 leads to decreased phosphorylation of RNA polymerase II and a reduction in the expression of short half-life transcripts, many of which encode for proteins involved in cell survival and proliferation. [, , , , , , ]

- Apoptosis Induction: The combined effect of cell cycle arrest and transcriptional inhibition ultimately leads to apoptosis (programmed cell death) in various cancer cell lines. This is mediated by the downregulation of anti-apoptotic proteins like Mcl-1 and upregulation of pro-apoptotic proteins like Bim. [, , , , , ]

ANone: Unfortunately, the provided research papers do not include specific spectroscopic data for this compound. For detailed structural characterization, including spectroscopic data, it is recommended to refer to the compound's chemical datasheet or contact the manufacturer directly.

ANone: The provided research papers primarily focus on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various conditions is not discussed and would require further investigation.

ANone: this compound is a small molecule inhibitor and does not exhibit catalytic properties. Its primary mechanism of action revolves around inhibiting the enzymatic activity of specific kinases rather than catalyzing chemical reactions.

A: Yes, computational chemistry and modeling techniques, particularly fragment-based X-ray crystallography and structure-based drug design, played a crucial role in the identification and development of this compound. [] These techniques allowed researchers to visualize the interaction of this compound with the ATP-binding site of CDK2 and optimize its structure for enhanced binding affinity and selectivity.

A: The SAR of this compound and its analogs is discussed in several papers. [, , ] Modifications to the core structure, particularly the aminopyrazole core and the linker regions, have been explored to optimize its potency, selectivity, and pharmacological properties. For instance:

- The position of the triazole within the linker region of this compound-based CDK9 degraders was found to impact solubility and lipophilicity. []

- Analog 2 of this compound exhibited high potency and selectivity for CDKL5/GSK3 while analog 4 maintained potent and selective inhibition of GSK3α/β but lacked CDKL5 affinity, highlighting the impact of subtle structural changes on target selectivity. []

A: While the provided research papers do not delve into the specifics of this compound formulation, they highlight its successful administration in preclinical and clinical settings, suggesting the existence of stable formulations. [, , , , , , , ] Further research and publications might offer more detailed information regarding its stability under various conditions and formulation strategies.

ANone: The provided research papers focus on the scientific and clinical aspects of this compound. Specific information regarding SHE regulations and compliance is not discussed. Adherence to relevant SHE regulations and guidelines is essential during the development, manufacturing, and handling of any pharmaceutical compound, including this compound.

ANone: Several studies have investigated the PK/PD profile of this compound:

- Absorption and Distribution: this compound exhibits a linear PK profile, suggesting predictable exposure at increasing doses. []

- Pharmacodynamics: Studies demonstrate that this compound effectively inhibits CDK activity in vivo, leading to downstream effects like reduced phosphorylation of CDK substrates (e.g., RNA polymerase II, retinoblastoma protein) and induction of apoptosis in tumor models. [, , , , , ]

ANone: this compound has demonstrated promising anticancer activity in both preclinical and clinical settings:

- In vitro: this compound potently inhibits the proliferation of various cancer cell lines, including those derived from multiple myeloma, chronic lymphocytic leukemia, ovarian cancer, and pancreatic cancer. [, , , , , , , , , , , ]

- In vivo: In xenograft mouse models, this compound effectively suppresses tumor growth and improves survival rates. [, , , , , , ] This efficacy is observed across various cancer types, including multiple myeloma, chronic lymphocytic leukemia, and ovarian cancer.

- Clinical Trials: this compound has been evaluated in Phase I and Phase II clinical trials for various cancers, including multiple myeloma and chronic lymphocytic leukemia. [, , , , ] While it demonstrated a manageable safety profile and some evidence of antitumor activity, further clinical development is needed to fully elucidate its therapeutic potential.

- Compensatory Pathways: Studies suggest that compensatory activation of certain signaling pathways, such as the PI3K/Akt/mTOR pathway and c-Myc, might contribute to reduced sensitivity to this compound. [, , , ]

ANone: this compound has been evaluated for its safety profile in preclinical and clinical studies:

- Preclinical: this compound demonstrated a favorable safety profile in animal models, with minimal toxicity observed at effective doses. [, , ]

ANone: The provided research papers primarily focus on the systemic administration of this compound. Specific drug delivery and targeting strategies are not discussed, representing an area for potential future research and development.

ANone: While specific predictive biomarkers for this compound are not extensively discussed in the provided research, some potential candidates emerge:

- CDK Expression and Activity: Tumors with high CDK expression or activity might be more susceptible to this compound treatment. [, , , , , , , , , , , ]

- Phosphorylation Status of CDK Substrates: Monitoring the phosphorylation status of key CDK substrates, such as RNA polymerase II, retinoblastoma protein, and nucleophosmin, could provide insights into target engagement and treatment response. [, ]

- Expression of Anti-Apoptotic Proteins: Baseline levels of anti-apoptotic proteins like Mcl-1 could potentially correlate with sensitivity to this compound, as its downregulation is associated with apoptosis induction. [, , , ]

ANone: Various analytical methods have been employed to characterize and quantify this compound, including:

- Western Blotting: Used to assess the expression and phosphorylation levels of CDK target proteins, providing insights into the downstream effects of this compound. [, , , , , , , , , , , , ]

- Flow Cytometry: Utilized for cell cycle analysis, apoptosis detection, and immunophenotyping. [, , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.